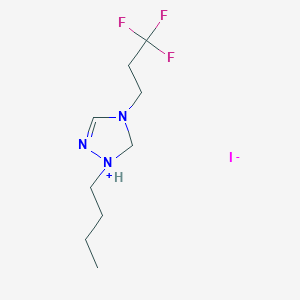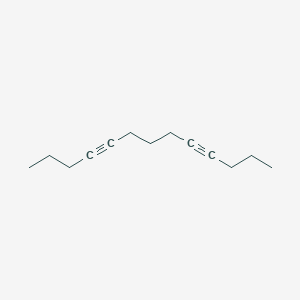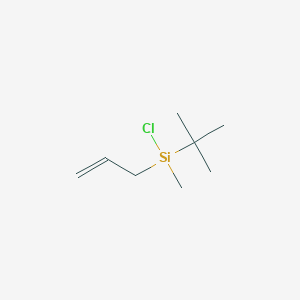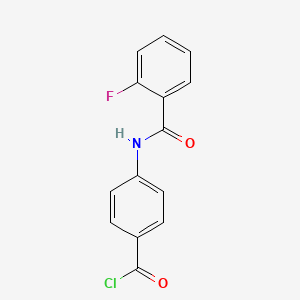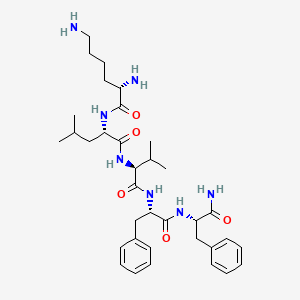![molecular formula C19H17NS B14249618 1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene CAS No. 464894-69-7](/img/structure/B14249618.png)
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is a chemical compound known for its unique structure and properties It consists of a butyl group attached to a benzene ring, which is further connected to another benzene ring through an ethynyl linkage The second benzene ring has an isothiocyanate group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-[(4-isothiocyanatophenyl)ethynyl]benzene: This step involves the reaction of 4-iodophenyl isothiocyanate with an appropriate alkyne under palladium-catalyzed coupling conditions.
Introduction of the Butyl Group: The butyl group can be introduced through a Friedel-Crafts alkylation reaction using butyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of protein-ligand interactions due to its isothiocyanate group, which can form covalent bonds with amino acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene involves its ability to form covalent bonds with nucleophilic sites on proteins or other molecules. The isothiocyanate group is highly reactive and can interact with amino acids such as cysteine, lysine, and histidine, leading to the formation of stable adducts. This reactivity makes it useful in studying protein function and in the development of targeted therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-4-[(4-ethylphenyl)ethynyl]benzene: Similar structure but with an ethyl group instead of an isothiocyanate group.
1-Butyl-4-[(4-ethoxyphenyl)ethynyl]benzene: Contains an ethoxy group instead of an isothiocyanate group.
Uniqueness
1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene is unique due to the presence of the isothiocyanate group, which imparts specific reactivity and potential applications in biological systems. This distinguishes it from other similar compounds that lack this functional group.
Eigenschaften
CAS-Nummer |
464894-69-7 |
|---|---|
Molekularformel |
C19H17NS |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
1-butyl-4-[2-(4-isothiocyanatophenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H17NS/c1-2-3-4-16-5-7-17(8-6-16)9-10-18-11-13-19(14-12-18)20-15-21/h5-8,11-14H,2-4H2,1H3 |
InChI-Schlüssel |
YAOAPSMVHJXUNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
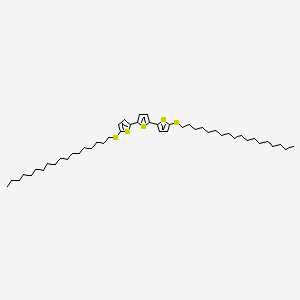
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
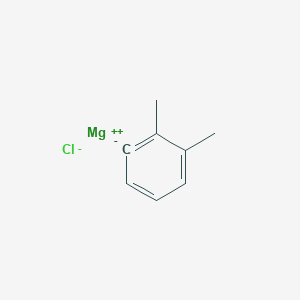
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)

![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)

